
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by chlorosulfonation and esterification reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled temperatures and inert atmospheres.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed in organic solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar in structure but lacks the chlorosulfonyl group.
Methyl 4-bromo-3-(chlorosulfonyl)benzoate: Shares the chlorosulfonyl group but differs in the core structure.
Uniqueness
Methyl 4-bromo-3-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of bromine, chlorine, and sulfonyl functional groups on a pyrazole ring
Eigenschaften
Molekularformel |
C6H6BrClN2O4S |
|---|---|
Molekulargewicht |
317.55 g/mol |
IUPAC-Name |
methyl 4-bromo-5-chlorosulfonyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6BrClN2O4S/c1-10-4(6(11)14-2)3(7)5(9-10)15(8,12)13/h1-2H3 |
InChI-Schlüssel |
VUHUYEGXJNJQRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)S(=O)(=O)Cl)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




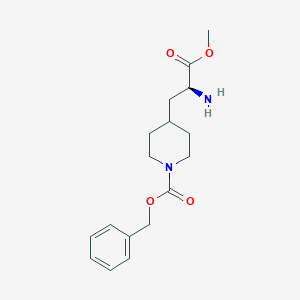
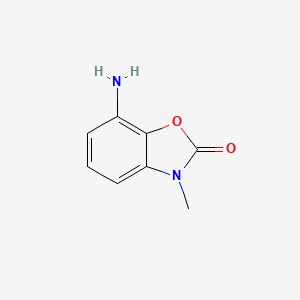


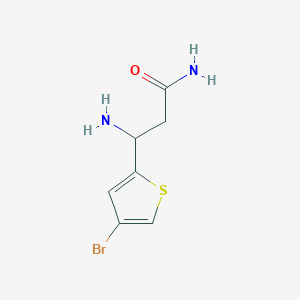
![2-(2-Methylpyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13326949.png)
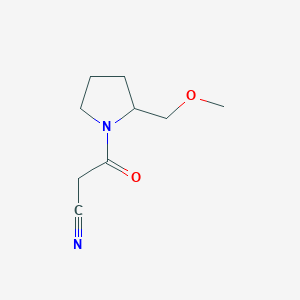
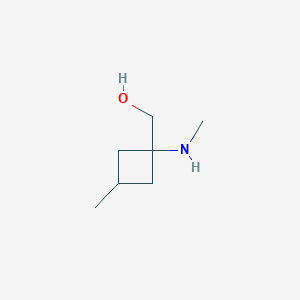
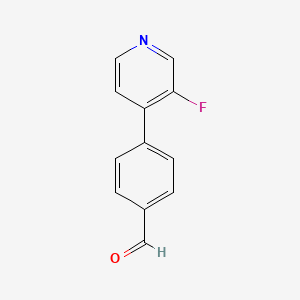

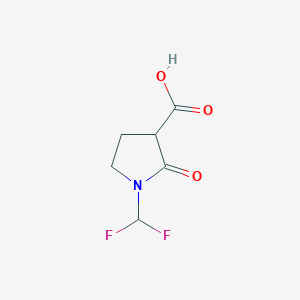
![5-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B13326976.png)
